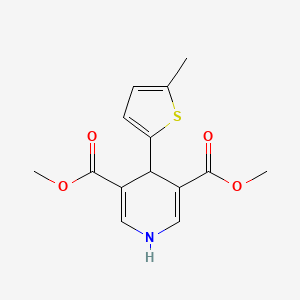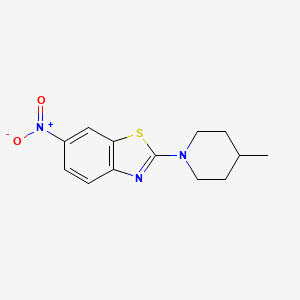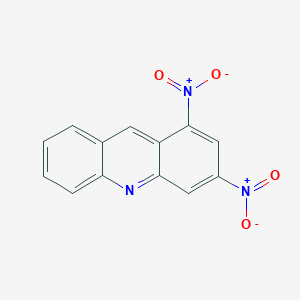![molecular formula C25H19N3O3S B11093618 1-Cyano-3-[(4-methylphenyl)sulfanyl]-2-(3-nitrophenyl)-4-oxo-4-phenylbutyl cyanide](/img/structure/B11093618.png)
1-Cyano-3-[(4-methylphenyl)sulfanyl]-2-(3-nitrophenyl)-4-oxo-4-phenylbutyl cyanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyano-3-[(4-methylphenyl)sulfanyl]-2-(3-nitrophenyl)-4-oxo-4-phenylbutyl cyanide is a complex organic compound with a unique structure that includes cyano, sulfanyl, nitrophenyl, and oxo groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyano-3-[(4-methylphenyl)sulfanyl]-2-(3-nitrophenyl)-4-oxo-4-phenylbutyl cyanide typically involves multi-step organic reactions. One common method involves the reaction of 4-methylphenyl thiol with 3-nitrobenzaldehyde in the presence of a base to form an intermediate. This intermediate is then reacted with cyanoacetic acid and phenylacetic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Cyano-3-[(4-methylphenyl)sulfanyl]-2-(3-nitrophenyl)-4-oxo-4-phenylbutyl cyanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can react with the cyano group under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Cyano-3-[(4-methylphenyl)sulfanyl]-2-(3-nitrophenyl)-4-oxo-4-phenylbutyl cyanide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Cyano-3-[(4-methylphenyl)sulfanyl]-2-(3-nitrophenyl)-4-oxo-4-phenylbutyl cyanide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-Cyano-3-[(4-methylphenyl)sulfanyl]-2-(3-nitrophenyl)-4-oxo-4-phenylbutyl cyanide: shares similarities with other cyano and sulfanyl-containing compounds.
This compound: is compared with compounds like This compound.
Uniqueness
The uniqueness of This compound lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C25H19N3O3S |
|---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
2-[2-(4-methylphenyl)sulfanyl-1-(3-nitrophenyl)-3-oxo-3-phenylpropyl]propanedinitrile |
InChI |
InChI=1S/C25H19N3O3S/c1-17-10-12-22(13-11-17)32-25(24(29)18-6-3-2-4-7-18)23(20(15-26)16-27)19-8-5-9-21(14-19)28(30)31/h2-14,20,23,25H,1H3 |
InChI Key |
OEYYIIQKGKVDPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC(C(C2=CC(=CC=C2)[N+](=O)[O-])C(C#N)C#N)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(2-Isopropylidenehydrazino)-2-oxoethyl]-3,4-dimethoxy-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B11093542.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(6-{[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11093557.png)

![N-[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B11093574.png)
![1-[1-(4-Iodophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylic acid](/img/structure/B11093580.png)
![N-(5-bromoquinolin-8-yl)-3-[(4-chlorophenyl)sulfonyl]benzenesulfonamide](/img/structure/B11093588.png)

![N-[(2-{[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}hydrazinyl)carbonothioyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11093598.png)
![11-[2-(benzyloxy)phenyl]-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11093610.png)

![2-{6-[5-amino-3-(trifluoromethyl)-1H-1,2,4-triazol-1-yl]-6-oxohexyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11093628.png)
![4-[(1E)-3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-cyano-3-oxoprop-1-en-1-yl]-2-ethoxyphenyl naphthalene-1-carboxylate](/img/structure/B11093635.png)
